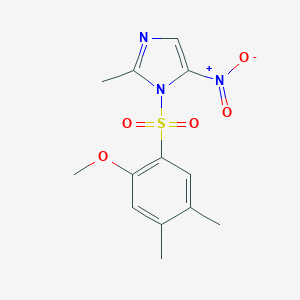

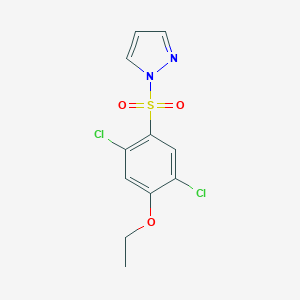

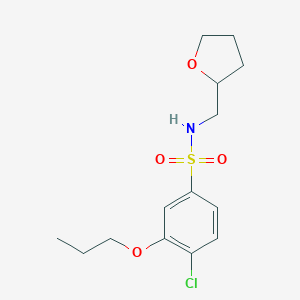

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as MNI-301, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. MNI-301 is a member of the imidazole family of compounds and has been shown to have anti-tumor properties in pre-clinical studies.

Scientific Research Applications

Imidazole-Based Bisphenols and Ionic Liquids

Research on imidazole derivatives, including bisphenols and ionic liquids, has demonstrated their utility in synthesizing structurally characterized salts with various acids, offering insights into their potential applications in designing new materials and catalysts. For instance, the study by Nath and Baruah (2012) on an imidazole-based bisphenol showcases its versatility as a host for anions, highlighting the intricate hydrogen-bonded structures and π···π interactions that could be pivotal in material science applications (Bhaskar Nath & J. Baruah, 2012). Similarly, the design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of aromatic compounds reveals their significance in synthetic organic chemistry (M. Zolfigol et al., 2012).

Syntheses of Disubstituted Imidazoles

The synthetic methodologies for disubstituted imidazoles indicate their broad applicability in creating derivatives with diverse functional groups. Chadwick and Ngochindo (1984) explored the dilithiation of 1-methylimidazole, leading to good-yielding syntheses of 1,2,5-trisubstituted imidazole derivatives, underscoring the adaptability of these compounds in developing new chemical entities (D. Chadwick & R. Ngochindo, 1984).

Coordination Chemistry and Electrochemical Studies

Imidazole derivatives also play a crucial role in coordination chemistry and electrochemical studies. For example, Bermejo et al. (2000) synthesized different compounds involving (4-methylphenyl)sulfonyl-imidazole, examining their interactions with nickel centers, which could have implications in catalysis and material science (M. R. Bermejo et al., 2000). Furthermore, Fonseca et al. (1993) investigated the electrochemical behavior of tinidazole, an imidazole derivative, offering insights into its electrochemical properties and potential applications in sensor technology (J. M. Fonseca et al., 1993).

Lanthanide Metal-Organic Frameworks

The development of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showcases the application of imidazole derivatives in creating materials with potential utility in luminescence sensing. Shi et al. (2015) synthesized novel frameworks sensitive to benzaldehyde derivatives, indicating their potential in designing fluorescence sensors (B. Shi et al., 2015).

properties

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c1-8-5-11(21-4)12(6-9(8)2)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJRYLKNKLVIHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B345900.png)

![3-{[(3-Butoxy-4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B345904.png)

amine](/img/structure/B345909.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B345932.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B345945.png)